2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate

Description

Chemical Identity and Nomenclature

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate is a synthetic carbamate derivative characterized by its distinct structural features. Its IUPAC name reflects the trifluoroethyl and dichlorophenyl substituents: this compound. The molecular formula is C₉H₆Cl₂F₃NO₂ , with a molecular weight of 288.05 g/mol .

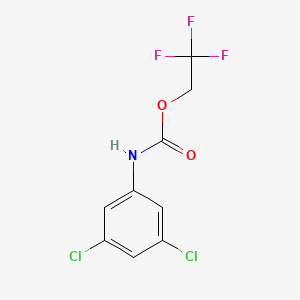

The compound’s structure consists of:

- A carbamate group (-OCONH-) bridging two moieties.

- A 2,2,2-trifluoroethyl group (-OCC(F)₃) providing enhanced lipophilicity.

- A 3,5-dichlorophenyl ring introducing steric and electronic effects.

Synonyms include:

Historical Development and Discovery

The compound emerged from advancements in carbamate chemistry, particularly in optimizing agrochemical and pharmaceutical intermediates. Its synthesis typically involves reacting 3,5-dichloroaniline with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions. This method aligns with broader carbamate synthesis strategies, where isocyanates or chloroformates are coupled with amines or alcohols.

While no single seminal publication documents its discovery, its development is tied to:

- Agrochemical research : Dichlorophenyl groups are common in herbicides, suggesting potential pesticidal applications.

- Medicinal chemistry : Trifluoroethyl carbamates serve as protease inhibitors or enzyme modulators.

Industrial production remains limited, but laboratory-scale protocols emphasize triethylamine as a base to neutralize HCl byproducts.

Position Within Carbamate Chemistry

Carbamates are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and bioactivity. This compound occupies a niche due to its unique substituents:

Key Differentiators:

Trifluoroethyl Group :

3,5-Dichlorophenyl Moiety :

Comparative Analysis with Analogues:

The 3,5-dichloro substitution offers symmetrical steric hindrance, potentially improving target selectivity over asymmetrical analogs.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F3NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALAIZZBDLJCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219071 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087788-79-1 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most documented method for synthesizing 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate involves the nucleophilic substitution reaction between 3,5-dichloroaniline and 2,2,2-trifluoroethyl chloroformate.

$$

\text{3,5-dichloroaniline} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{this compound}

$$

- Reactants: 3,5-dichloroaniline (nucleophile) and 2,2,2-trifluoroethyl chloroformate (electrophile)

- Solvents: Commonly inert organic solvents such as dichloromethane or tetrahydrofuran (THF)

- Temperature: Typically controlled at low to moderate temperatures (0°C to room temperature) to avoid side reactions

- Base: A mild base such as triethylamine may be used to scavenge the hydrochloric acid generated during the reaction

- Reaction Time: Several hours to ensure complete conversion

This method is widely accepted in laboratory-scale synthesis and forms the basis for industrial scale-up with process optimization for yield and purity.

Alternative Synthetic Approaches and Related Methods

While the direct reaction of 3,5-dichloroaniline with 2,2,2-trifluoroethyl chloroformate is the primary route, related synthetic methods for trifluoroethyl carbamates involve:

- Use of Carbonyldiimidazole (CDI) as a coupling agent: This reagent can activate the carbamate formation by reacting with 2,2,2-trifluoroethylamine derivatives, facilitating coupling with amines under mild conditions.

- Protection-deprotection strategies: In complex synthetic sequences, protecting groups may be employed on the aniline or carbamate moieties to prevent side reactions.

- Reaction in different solvents: Acetonitrile, 1,4-dioxane, or ethyl acetate may be used depending on solubility and reaction kinetics considerations.

Reaction Parameters and Optimization Data

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reactants molar ratio | 1:1 to 1:1.2 (aniline:chloroformate) | Slight excess of chloroformate to drive reaction |

| Solvent | Dichloromethane, THF, acetonitrile | Choice affects solubility and rate |

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Reaction time | 2 to 6 hours | Monitored by TLC or HPLC |

| Base | Triethylamine or similar | Neutralizes HCl formed |

| Purification | Crystallization, chromatography | To isolate pure carbamate |

Research Findings on Preparation Efficiency

- The reaction proceeds with high selectivity under controlled conditions, minimizing by-products such as ureas or isocyanates.

- Use of triethylamine enhances yield by neutralizing acid and preventing hydrolysis of chloroformate.

- Solvent choice significantly influences reaction rate; dichloromethane offers good balance between solubility and reaction control.

- Scale-up studies indicate that continuous addition of chloroformate to the amine solution improves yield and safety by controlling exothermicity.

Summary Table of Preparation Method

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Reactant Mixing | Combine 3,5-dichloroaniline and solvent | Use dry solvent, inert atmosphere if needed |

| 2. Base Addition | Add triethylamine or equivalent base | Stir to neutralize HCl formed |

| 3. Electrophile Addition | Slowly add 2,2,2-trifluoroethyl chloroformate | Maintain temperature 0-25°C |

| 4. Reaction Time | Stir for 2-6 hours | Monitor progress by analytical methods |

| 5. Work-up | Quench, extract, and purify product | Crystallization or chromatography |

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Example Synthesis Route

-

Starting Materials :

- 3,5-Dichloroaniline

- Trifluoroethyl chloroformate (or equivalent)

-

Reaction Conditions :

- Conducted under anhydrous conditions to prevent hydrolysis.

- Use of a suitable base (e.g., triethylamine) to facilitate the reaction.

-

Yield Optimization :

- Employing microwave irradiation or ultrasound can enhance reaction rates and yields.

Drug Design and Medicinal Chemistry

Carbamate derivatives are widely utilized in drug design due to their ability to modulate pharmacokinetic properties. The incorporation of the trifluoroethyl group can enhance metabolic stability and reduce toxicity profiles in drug candidates.

- Bioisosterism : The carbamate group can serve as a bioisostere for amide bonds in drug molecules. This modification can lead to improved pharmacological properties while maintaining similar biological activity .

Prodrug Development

The compound can be explored as a prodrug that releases active agents upon metabolic conversion. This approach is particularly beneficial for secondary amine-containing drugs that require controlled release profiles to enhance therapeutic efficacy and minimize side effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of carbamate derivatives, including those featuring the trifluoroethyl group. Results indicated that compounds with this moiety exhibited enhanced potency against various cancer cell lines due to improved membrane permeability and reduced efflux by transport proteins .

Case Study 2: Neurological Applications

Research into Alzheimer's disease has highlighted the role of carbamate compounds in modulating neurotransmitter systems. The ability of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative disorders through targeted delivery systems .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-(3,5-Dichlorophenyl)carbamate

- Molecular Formula: C₈H₇Cl₂NO₂

- Molecular Weight : 220.05 g/mol

- Key Differences : Replaces the trifluoroethyl group with a methyl group, reducing molecular weight and lipophilicity.

- Applications : Used as a pesticide intermediate and research chemical. Its simpler structure may result in lower bioactivity compared to fluorinated analogs.

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Molecular Formula: C₁₀H₇Cl₂NO₂

- Molecular Weight : 259.08 g/mol

- Key Differences : Contains a succinimide ring instead of a carbamate group.

- Toxicity: Causes severe nephrotoxicity in rats, targeting proximal convoluted tubules and inducing interstitial nephritis at 5000 ppm doses.

1-(3,5-Dichlorophenyl)-2,2,2-Trifluoroethanone

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 243.01 g/mol

- Key Differences : Features a trifluoromethyl ketone group instead of a carbamate.

- Applications : Likely serves as a building block for fluorinated pharmaceuticals or agrochemicals. The ketone group increases electrophilicity, enhancing reactivity in nucleophilic additions .

2,2-Dichloro-N-(3,5-Dimethylphenyl)acetamide

- Molecular Formula: C₁₀H₁₁Cl₂NO

- Molecular Weight : 240.10 g/mol

- Key Differences : Substitutes dichloroacetamide and dimethylphenyl groups for the carbamate and dichlorophenyl groups.

- Physical Properties : Exhibits hydrogen bonding (N–H⋯O and C–H⋯O), influencing crystallinity and solubility. The dimethylphenyl group reduces electronegativity compared to dichlorophenyl derivatives .

Comparative Data Table

Abbreviations : DCP = Dichlorophenyl; DMP = Dimethylphenyl.

Research Findings and Implications

- Toxicity : The trifluoroethyl carbamate’s fluorinated structure may reduce renal accumulation compared to NDPS, which lacks fluorine and causes severe nephritis .

- Synthetic Utility: The trifluoroethyl group enhances stability and lipophilicity, making it preferable in agrochemical synthesis (e.g., fluralaner) over non-fluorinated analogs like methyl carbamate .

- Structural Effects: Replacing the carbamate with a ketone (as in 1-(3,5-DCP)-trifluoroethanone) alters reactivity, enabling diverse derivatization pathways .

Biological Activity

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3,5-dichloroaniline with 2,2,2-trifluoroethyl chloroformate. This reaction is typically conducted under controlled conditions to yield the desired carbamate product. The unique trifluoroethyl and dichlorophenyl groups contribute to its distinct properties and reactivity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes or receptors, altering their activity and leading to significant biological effects. The exact pathways involved depend on the target biological systems being studied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms are still under investigation.

- Anticancer Potential : Some studies have indicated that carbamates can exhibit antitumor activity by disrupting cellular processes such as mitosis. The structure of this compound may enhance its efficacy in targeting cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in drug design .

Case Studies

Several studies have explored the biological effects of carbamates similar to this compound:

- Antitumor Activity : A study reported that carbamates derived from phenolic compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .

- Inflammatory Response Modulation : Research indicated that certain fluorinated carbamates could modulate inflammatory responses in animal models. This suggests potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating a potential role in neurodegenerative disease treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(3-chlorophenyl)carbamate | Similar trifluoroethyl group | Moderate anticancer activity |

| 2,2-Difluoroethyl N-(3,5-dichlorophenyl)carbamate | Lacks one fluorine atom | Reduced enzyme inhibition |

| 2-Methoxyethyl N-(3,5-dichlorophenyl)carbamate | Different alkoxy group | Lower potency against cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.